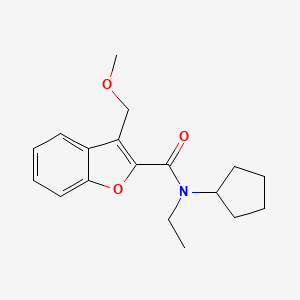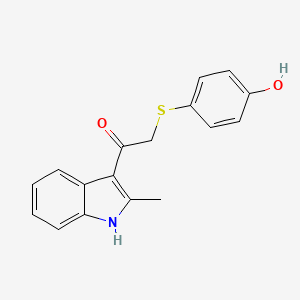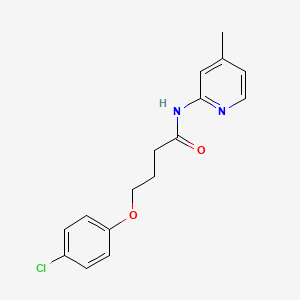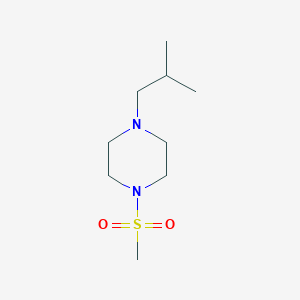
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBU, and it is a urea derivative that has been synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
DBU has been extensively studied for its potential applications in various fields. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. DBU has also been shown to modulate the immune system, making it a potential candidate for immunotherapy. In addition, DBU has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Wirkmechanismus
The mechanism of action of DBU is not fully understood. However, it has been proposed that DBU exerts its biological effects by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. DBU has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects
DBU has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. DBU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DBU has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DBU has several advantages for lab experiments. It is easy to synthesize, and the yield and purity obtained through the synthesis method are satisfactory. DBU is also stable under standard laboratory conditions, making it easy to handle. However, DBU has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of DBU. One potential direction is to investigate its potential use in immunotherapy. DBU has been shown to modulate the immune system, and further studies could explore its potential as an immunomodulatory agent. Another future direction is to study the effects of DBU on different types of cancer cells. DBU has been shown to inhibit the proliferation of certain cancer cells, and further studies could explore its potential as a broad-spectrum anticancer agent. Finally, future studies could investigate the potential of DBU as a treatment for neurodegenerative diseases. DBU has been shown to improve cognitive function and reduce oxidative stress in animal models, and further studies could explore its potential as a therapeutic agent for these diseases.
Conclusion
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of DBU is relatively simple, and the compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. DBU has several advantages for lab experiments, but its mechanism of action is not fully understood. Future studies could explore its potential as an immunomodulatory agent, broad-spectrum anticancer agent, and therapeutic agent for neurodegenerative diseases.
Synthesemethoden
The synthesis of DBU involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3-(2-phenoxyethyl)isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization. The yield of DBU obtained through this method is high, and the purity is also satisfactory.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-18(19-8-9-22-15-4-2-1-3-5-15)20-13-14-6-7-16-17(12-14)24-11-10-23-16/h1-7,12H,8-11,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHMMWMVBFILAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)



![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)


![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![4-{[(E)-1-(4-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)-1-benzenesulfonamide](/img/structure/B7547380.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)
![N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)